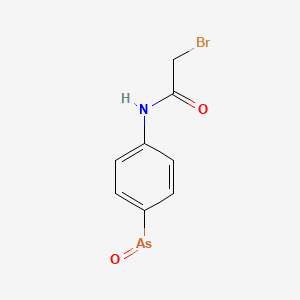
4-((Bromoacetyl)amino)phenyl arsenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Bromoacetyl)amino)phenyl arsenoxide, also known as this compound, is a useful research compound. Its molecular formula is C8H7AsBrNO2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that arsenic compounds, including 4-((bromoacetyl)amino)phenyl arsenoxide, exhibit anticancer properties. A study highlighted its potential to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This compound may serve as a lead structure for developing new anticancer agents.
2. Drug Delivery Systems
The compound's unique structure allows it to interact with cellular membranes, making it a candidate for drug delivery systems. Its ability to penetrate cell membranes can be harnessed to deliver therapeutic agents directly into target cells, enhancing the efficacy of treatments for various diseases.
Toxicology and Environmental Science Applications
1. Toxicological Studies
this compound has been utilized in toxicological assessments to evaluate the effects of arsenic exposure on human health. Studies have shown that this compound can affect cellular viability and induce genotoxicity in human cell lines. Understanding its toxicological profile is crucial for risk assessment related to arsenic exposure.
2. Environmental Monitoring
Due to its arsenic content, this compound can be used as a marker for environmental monitoring of arsenic pollution. Its detection in soil and water samples can help assess contamination levels and guide remediation efforts.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the mechanism of action of this compound on breast cancer cells. The findings revealed that the compound triggered oxidative stress pathways leading to cell death, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Environmental Impact Assessment
In an environmental study, the presence of this compound was monitored in contaminated water sources near industrial sites. The results indicated significant levels of arsenic contamination, emphasizing the need for stringent environmental regulations and cleanup efforts.
Propiedades
Número CAS |
67278-31-3 |
|---|---|
Fórmula molecular |
C8H7AsBrNO2 |
Peso molecular |
303.97 g/mol |
Nombre IUPAC |
N-(4-arsorosophenyl)-2-bromoacetamide |
InChI |
InChI=1S/C8H7AsBrNO2/c10-5-8(12)11-7-3-1-6(9-13)2-4-7/h1-4H,5H2,(H,11,12) |
Clave InChI |
RCDUOSRONPLACM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As]=O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CBr)[As]=O |
Key on ui other cas no. |
67278-31-3 |
Sinónimos |
4-((bromoacetyl)amino)phenyl arsenoxide BAAPA bromoacetyl-p-aminophenylarsenoxide p-((bromoacetyl)amino)phenyl arsenoxide p-((bromoacetyl)amino)phenylarsenoxide para-((bromoacetyl)amino)phenyl arsenoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















